molecular formula C19H18O5 B2859234 7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 859139-21-2

7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B2859234
CAS No.: 859139-21-2
M. Wt: 326.348
InChI Key: RHXZHZULQXNPTD-UHFFFAOYSA-N
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Description

7-Ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic chromone derivative characterized by a benzopyran-4-one core substituted with ethoxy, methoxyphenoxy, and methyl groups. Chromones are a class of oxygen-containing heterocyclic compounds widely studied for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Properties

IUPAC Name

7-ethoxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-4-22-14-8-9-16-17(11-14)23-12(2)19(18(16)20)24-15-7-5-6-13(10-15)21-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXZHZULQXNPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and catalysts to facilitate the reaction. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

7-Ethoxy-3-(4-Fluorophenyl)-2-Methyl-4H-Chromen-4-One

  • Molecular Formula : C₁₉H₁₇FO₄
  • Key Differences: Replaces the 3-methoxyphenoxy group with a 4-fluorophenyl group.
  • Predicted Properties :
    • Collision cross-section (CCS) values for [M+H]+: 168.2 Ų (vs. unmeasured for the target compound) .

7-Methoxy-2-Methyl-3-Phenyl-4H-Chromen-4-One

  • Molecular Formula : C₁₇H₁₄O₃
  • Key Differences: Methoxy group at position 7 instead of ethoxy. Phenyl group at position 3 instead of methoxyphenoxy.
  • Structural Impact: Reduced steric hindrance compared to the bulkier methoxyphenoxy substituent, possibly favoring enzyme binding in biological systems. SMILES: CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3 .

5-Hydroxy-7-Methoxy-2-(3,4,5-Trimethoxyphenyl)-4H-Chromen-4-One

  • Molecular Formula : C₂₀H₂₀O₈
  • Key Differences: Hydroxy group at position 5 and trimethoxyphenyl at position 2.
  • Applications: Known as corymbosin, this compound exhibits anti-inflammatory and neuroprotective properties .

Biological Activity

7-ethoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one, a member of the chromone family, has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Information

  • Molecular Formula : C19H18O4
  • SMILES : CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC
  • InChIKey : YFCQDYWCKNCIBJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reaction : Combining 3-methoxyphenol with ethyl acetoacetate in the presence of a base.
  • Cyclization : Forming the chromone ring structure using an acid catalyst.
  • Ethoxylation : Adding an ethoxy group to the chromone ring at the 7-position using ethyl iodide and a base.

These steps are crucial for achieving high yield and purity in both laboratory and industrial settings.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is vital for preventing cellular damage and various diseases.

Anti-inflammatory Properties

The compound has been studied for its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation, making it a candidate for developing anti-inflammatory therapies.

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens. Studies have demonstrated its efficacy against bacteria and fungi, suggesting its potential use in treating infections.

Anticancer Potential

The compound's anticancer properties have been explored in various studies. It has demonstrated selective cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and modulation of signaling pathways associated with cancer progression .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory responses and cancer cell survival.
  • Receptor Binding : It may interact with specific receptors, modulating cellular responses.
  • Signal Transduction Modulation : The compound affects pathways related to cell growth and apoptosis, contributing to its anticancer effects.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH scavenging assays. Results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, showcasing its potential as a natural antioxidant.

Case Study 2: Anticancer Efficacy in Cell Lines

In vitro studies on HeLa and MCF-7 cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that this decrease was associated with increased apoptosis rates, underscoring the compound's potential as an anticancer agent.

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